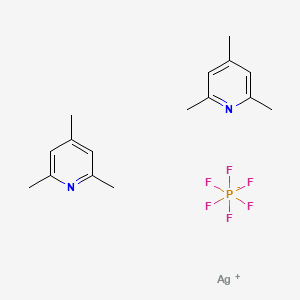

Bis(2,4,6-trimethylpyridine)silver(i)hexafluorophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate is a chemical compound with the molecular formula C16H22AgF6N2P and a molecular weight of 495.19 g/mol . This compound is known for its unique properties and applications in various fields of scientific research and industry.

Preparation Methods

The reaction is carried out in distilled water, and the resulting product is filtered, washed, and dried under high vacuum . The detailed steps are as follows:

- Dissolve 100 g of silver nitrate and 109.3 g of potassium hexafluorophosphate in 1 L of distilled water.

- Add 221 mL of 2,4,6-trimethylpyridine over 10 minutes while stirring.

- A white solid forms, which is then filtered, washed with water, and dried in a desiccator under high vacuum over phosphorus pentoxide for one week .

Chemical Reactions Analysis

Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate undergoes various chemical reactions, including:

Oxidation and Reduction: This compound can participate in redox reactions, where it can either gain or lose electrons.

Substitution Reactions: It can undergo substitution reactions where one ligand is replaced by another.

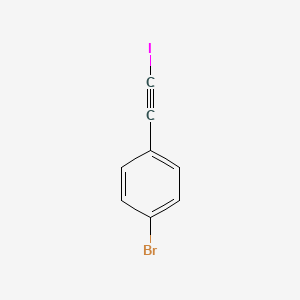

Electrophilic Halogenation: It is used in specific electrophilic halogenations, such as the preparation of iodine and bromine derivatives.

Common reagents used in these reactions include iodine, bromine, and methylene chloride. The major products formed from these reactions are silver iodide and silver bromide .

Scientific Research Applications

Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate has several applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in halogenation reactions.

Biology and Medicine:

Industry: It is used in the production of other silver-based compounds and materials.

Mechanism of Action

The mechanism of action of bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate involves its ability to act as a source of silver ions (Ag+). These silver ions can interact with various molecular targets, including proteins and nucleic acids, leading to their inactivation. The hexafluorophosphate anion (PF6-) helps stabilize the silver ion in solution .

Comparison with Similar Compounds

Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate can be compared with other similar compounds, such as:

Silver hexafluoroantimonate (V): Another silver-based compound with similar applications in organic synthesis.

Silver tetrafluoroborate: Used in similar halogenation reactions.

Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate: Used for specific electrophilic iodination reactions.

These compounds share similar properties and applications but differ in their specific reactivity and the nature of the anions involved.

Properties

Molecular Formula |

C16H22AgF6N2P |

|---|---|

Molecular Weight |

495.19 g/mol |

IUPAC Name |

silver;2,4,6-trimethylpyridine;hexafluorophosphate |

InChI |

InChI=1S/2C8H11N.Ag.F6P/c2*1-6-4-7(2)9-8(3)5-6;;1-7(2,3,4,5)6/h2*4-5H,1-3H3;;/q;;+1;-1 |

InChI Key |

XONPDOJDPLFKSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1)C)C.F[P-](F)(F)(F)(F)F.[Ag+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047162.png)

![3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12047164.png)

![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B12047188.png)

![2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)

![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12047252.png)

![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)